
1,1'-(Dibromomethanediyl)bis(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) is a chemical compound characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring through a methanediyl bridge
Vorbereitungsmethoden
The synthesis of 1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the bromination of a benzene derivative followed by nitration. The reaction conditions often require the presence of strong acids and controlled temperatures to ensure the selective introduction of bromine and nitro groups .
Industrial production methods may involve multi-step synthesis processes, starting from readily available benzene derivatives. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include molecular bromine, nitric acid, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups play a crucial role in determining the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates that facilitate further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) can be compared with similar compounds such as:
1-Iodo-4-nitrobenzene: Similar in structure but with iodine instead of bromine.
1-Bromo-4-nitrobenzene: Lacks the methanediyl bridge, making it less complex.
1,4-Dichloro-2-nitrobenzene: Contains chlorine atoms instead of bromine, affecting its reactivity.
Eigenschaften
CAS-Nummer |
5397-81-9 |
|---|---|
Molekularformel |
C13H8Br2N2O4 |
Molekulargewicht |
416.02 g/mol |
IUPAC-Name |
1-[dibromo-(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H8Br2N2O4/c14-13(15,9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H |
InChI-Schlüssel |
AMFZEKAEZCXBNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
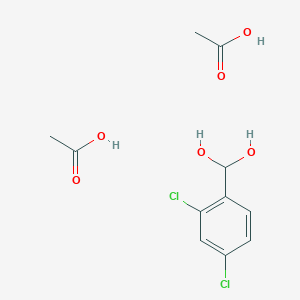

![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)

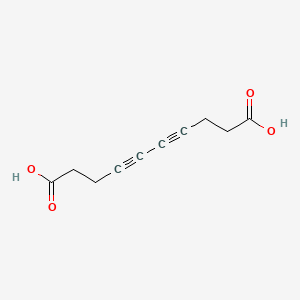
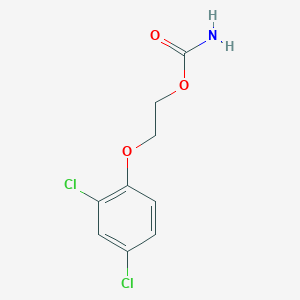

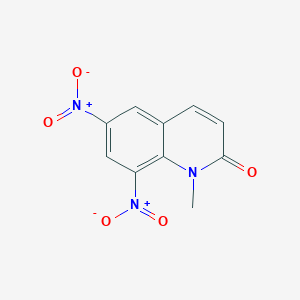
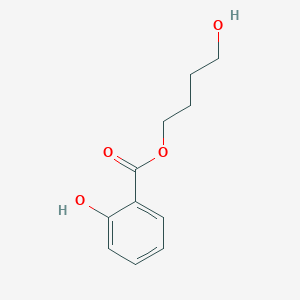

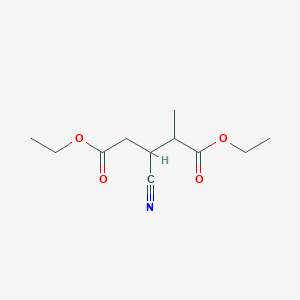
![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)

